8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid
Overview
Description
8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a tetrafluorophenyl group attached to an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid typically involves the introduction of the tetrafluorophenyl group into the octanoic acid chain. One common method includes the reaction of 2,3,4,5-tetrafluorophenylboronic acid with an appropriate octanoic acid derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The tetrafluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,3,4,5-Tetrafluorophenylboronic acid
- 2,3,4,5-Tetrafluorophenol
- Acetic acid, (2,3,4,5-tetrafluorophenyl)methyl ester
Comparison: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is unique due to the presence of both the tetrafluorophenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For instance, the oxooctanoic acid chain provides additional functional groups for further chemical modifications, enhancing its versatility in synthetic chemistry .
Biological Activity
8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H14F4O3
- Molecular Weight : 306.26 g/mol
- CAS Number : 951891-70-6
- Purity : Typically available at 97% purity in commercial sources .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.
The compound is believed to interact with specific biological pathways due to the presence of the tetrafluorophenyl group, which may enhance its lipophilicity and facilitate membrane penetration. This interaction can influence various biochemical pathways:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It has been shown to affect signaling pathways related to inflammation and cell proliferation.
Case Studies and Experimental Results
A series of studies have been conducted to evaluate the biological effects of this compound:
- Antiinflammatory Effects :
- Anticancer Activity :
- Neuroprotective Properties :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-oxo-8-(2,3,4,5-tetrafluorophenyl)octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4O3/c15-9-7-8(12(16)14(18)13(9)17)10(19)5-3-1-2-4-6-11(20)21/h7H,1-6H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXWABEHTYZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250806 | |
Record name | 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-70-6 | |
Record name | 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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